molecular formula C14H19NO8 B14809767 (S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate

(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B14809767
M. Wt: 329.30 g/mol
InChI Key: CCEDBGCEBQVORM-ZZQRGORHSA-N
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Description

(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system substituted with a methoxy group and an amine group, along with a dihydroxysuccinate moiety. The stereochemistry of the compound is defined by the (S) and (2S,3S) configurations, which are crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate typically involves several steps, including the formation of the chroman ring, introduction of the methoxy and amine groups, and the attachment of the dihydroxysuccinate moiety. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Industrial Production Methods

Industrial production of this compound can be achieved through chemoenzymatic processes, which combine chemical synthesis with enzymatic catalysis. This approach allows for high enantioselectivity and efficiency, making it suitable for large-scale production. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase and glucose dehydrogenase, can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate has numerous applications in scientific research:

    Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of (S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Methoxychroman-3-amine: Lacks the dihydroxysuccinate moiety, resulting in different biological activity.

    ®-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate: The enantiomer of the compound, with distinct stereochemistry and potentially different biological effects.

    5-Methoxychroman-3-amine: Without specific stereochemistry, leading to a mixture of enantiomers and reduced selectivity.

Uniqueness

(S)-5-Methoxychroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to its specific stereochemistry, which imparts high selectivity and potency in its biological interactions. This makes it a valuable compound for research and industrial applications, where precise control over molecular interactions is essential .

Properties

Molecular Formula

C14H19NO8

Molecular Weight

329.30 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C10H13NO2.C4H6O6/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;5-1(3(7)8)2(6)4(9)10/h2-4,7H,5-6,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1

InChI Key

CCEDBGCEBQVORM-ZZQRGORHSA-N

Isomeric SMILES

COC1=CC=CC2=C1C[C@@H](CO2)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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